Cas no 2120537-55-3 (Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate)

Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate is a specialized organic compound featuring a sulfolane (1,1-dioxothiolane) moiety linked to a propynoate ester. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for cycloadditions, conjugate additions, and other transformations where the electron-withdrawing sulfone group enhances electrophilic character. The ethoxycarbonyl group further facilitates derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its stability under standard conditions and compatibility with diverse reaction conditions underscore its utility as a versatile intermediate. The compound’s distinct functional groups allow selective modifications, offering synthetic flexibility for complex molecule construction.
Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate structure
2120537-55-3 structure
商品名:Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate
CAS番号:2120537-55-3
MF:C9H12O4S
メガワット:216.254181861877
CID:6028935
PubChem ID:165462818

Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate 化学的及び物理的性質

名前と識別子

    • ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate
    • EN300-787157
    • 2120537-55-3
    • Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate
    • インチ: 1S/C9H12O4S/c1-2-13-9(10)6-5-8-4-3-7-14(8,11)12/h8H,2-4,7H2,1H3
    • InChIKey: LFQUTNMAWNDHHP-UHFFFAOYSA-N
    • ほほえんだ: S1(CCCC1C#CC(=O)OCC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 216.04563003g/mol
  • どういたいしつりょう: 216.04563003g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 376
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 68.8Ų

Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-787157-0.5g
ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate
2120537-55-3 95%
0.5g
$1968.0 2024-05-22
Enamine
EN300-787157-0.25g
ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate
2120537-55-3 95%
0.25g
$1887.0 2024-05-22
Enamine
EN300-787157-5.0g
ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate
2120537-55-3 95%
5.0g
$5949.0 2024-05-22
Enamine
EN300-787157-0.1g
ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate
2120537-55-3 95%
0.1g
$1804.0 2024-05-22
Enamine
EN300-787157-2.5g
ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate
2120537-55-3 95%
2.5g
$4019.0 2024-05-22
Enamine
EN300-787157-10.0g
ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate
2120537-55-3 95%
10.0g
$8819.0 2024-05-22
Enamine
EN300-787157-0.05g
ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate
2120537-55-3 95%
0.05g
$1723.0 2024-05-22
Enamine
EN300-787157-1.0g
ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate
2120537-55-3 95%
1.0g
$2050.0 2024-05-22

Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoate 関連文献

Ethyl 3-(1,1-dioxo-1lambda6-thiolan-2-yl)prop-2-ynoateに関する追加情報

Ethyl 3-(1,1-dioxo-1λ6-thiolan-2-yl)prop-2-ynoate: A Comprehensive Overview

Ethyl 3-(1,1-dioxo-1λ6-thiolan-2-yl)prop-2-ynoate, with the CAS number 2120537-55-3, is a compound of significant interest in the field of organic chemistry. This compound is notable for its unique structure, which combines a thiolane ring with an alkyne group, making it a versatile building block in various chemical reactions. The thiolane ring, also known as a tetrahydrothiophene ring, is a five-membered saturated heterocycle containing sulfur and oxygen atoms. The presence of the alkynyl ester group further enhances its reactivity and potential applications in synthesis.

Recent studies have highlighted the importance of thiolane-containing compounds in drug discovery and materials science. The thiolane ring is known for its stability and ability to undergo various transformations, making it a valuable component in the design of bioactive molecules. For instance, researchers have explored the use of ethyl 3-(1,1-dioxo-1λ6-thiolan-2-yl)prop-2-ynoate in the synthesis of bioisosteres, which are structural analogs of biologically active compounds that can modulate pharmacokinetic properties without altering biological activity significantly.

The synthesis of ethyl 3-(1,1-dioxo-1λ6-thiolan-2-yl)prop-2-yne oate involves a multi-step process that typically begins with the preparation of the thiolane ring. This is often achieved through sulfur-based cyclization reactions or via the oxidation of thioethers. The introduction of the alkyne group is another critical step, often facilitated by coupling reactions or through the use of transition metal catalysts. Recent advancements in catalytic methods have made it possible to achieve higher yields and better selectivity in these reactions.

The alkynyl ester functionality in ethyl 3-(1,1-dioxo-1λ6-thiolan-)propargyle oate provides additional avenues for chemical modification. Alkynes are known for their ability to undergo cycloaddition reactions, such as the Bergman cyclization or enyne cycloadditions, which can lead to the formation of complex ring systems. This makes ethyl 3-(...) a valuable precursor in the construction of polycyclic compounds with potential applications in medicinal chemistry.

In terms of applications, ethyl 3-(...) has been explored in the development of novel materials with unique physical properties. For example, researchers have investigated its use in the synthesis of liquid-crystalline materials and as a precursor for carbon nanomaterials. The combination of the thiolane ring and alkyne group offers opportunities for tuning physical properties such as melting points and mechanical strength.

From an environmental perspective, there is growing interest in developing sustainable methods for synthesizing compounds like ethyl 3-(...). Green chemistry principles are increasingly being applied to minimize waste and reduce energy consumption during production processes. Recent studies have demonstrated that certain enzymatic catalysis methods can be employed to synthesize this compound under mild conditions.

In conclusion, ethyl 3-(...) represents an important class of compounds with diverse applications across multiple disciplines. Its unique structure enables it to serve as both a functional material and a versatile building block in organic synthesis. As research continues to uncover new synthetic pathways and applications for this compound, its role in advancing chemical science is expected to grow significantly.

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